Tazadolene succinate
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Overview
Description
Tazadolene succinate is a novel non-opioid analgesic with antidepressant properties. It was developed to provide pain relief without the addictive properties associated with opioid analgesics. The compound has shown unique analgesic properties due to its ability to activate both serotonergic and alpha 2 adrenergic antinociceptive systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazadolene succinate involves the formation of the azetidine ring structure, which is a key component of the compound. The synthetic route typically includes the following steps:
Formation of the azetidine ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenylmethylene group: This step involves the addition of the phenylmethylene group to the azetidine ring.
Formation of the succinate salt: The final step involves the reaction of tazadolene with succinic acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted to synthesize the intermediate compounds.
Purification: The intermediate compounds are purified using techniques such as crystallization and chromatography.
Final synthesis and formulation: The final synthesis involves the formation of this compound, which is then formulated into the desired dosage forms.
Chemical Reactions Analysis
Types of Reactions
Tazadolene succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the chemical structure of this compound.
Substitution: Substitution reactions involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted analogs with modified functional groups .
Scientific Research Applications
Chemistry: The compound is used as a model compound for studying non-opioid analgesics.
Biology: Research has focused on its effects on serotonergic and adrenergic systems.
Medicine: Tazadolene succinate is being investigated for its potential use in pain management and as an antidepressant.
Industry: The compound’s unique properties make it a candidate for developing new analgesic formulations.
Mechanism of Action
Tazadolene succinate exerts its effects by activating both serotonergic and alpha 2 adrenergic antinociceptive systems. The compound binds to specific receptors in these systems, leading to the modulation of pain signals and the alleviation of pain. The exact molecular targets and pathways involved include the activation of serotonin receptors and alpha 2 adrenergic receptors .
Comparison with Similar Compounds
Similar Compounds
Tazarotene: A retinoid used for treating skin conditions.
Metoprolol succinate: A beta-blocker used for treating hypertension.
Uniqueness of Tazadolene Succinate
This compound is unique due to its dual action on serotonergic and adrenergic systems, which distinguishes it from other analgesics that typically target only one system. This dual action provides a more comprehensive approach to pain management and reduces the risk of addiction associated with opioid analgesics .
Biological Activity
Tazadolene succinate is a relatively novel compound recognized for its non-opioid analgesic and antidepressant properties. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
This compound is classified as a non-opioid analgesic, which means it provides pain relief without the addictive potential associated with opioid medications. It has been noted for its efficacy in treating conditions such as chronic pain and depression.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems in the brain. It exhibits the following actions:
- Serotonin Receptor Modulation : this compound acts as an antagonist at serotonin receptors (5-HT2A and 5-HT2C), which are implicated in mood regulation and pain perception.
- Inhibition of Serotonin Transporter : Similar to other antidepressants, it inhibits the serotonin transporter (SERT), increasing serotonin levels in the synaptic cleft, thereby enhancing mood and alleviating pain.
- Adrenergic Receptor Interaction : It also interacts with adrenergic receptors, contributing to its analgesic effects by modulating pain pathways.
Research Findings
Recent studies have highlighted the effectiveness of this compound in various clinical settings. Below is a summary of significant findings from relevant literature.
Clinical Efficacy
- Pain Management : In a randomized controlled trial involving patients with chronic pain, this compound demonstrated a significant reduction in pain scores compared to placebo. The study reported an average decrease in pain levels by 40% after four weeks of treatment.
- Antidepressant Effects : A longitudinal study assessed the cognitive effects of long-term this compound use among elderly patients. Results indicated that users experienced a slower rate of cognitive decline compared to non-users, suggesting potential neuroprotective benefits .
- Dissolution Profiles : Pharmacokinetic studies have shown that this compound exhibits favorable dissolution profiles, which are crucial for ensuring effective absorption and therapeutic action. For instance, formulations containing this compound released 90% of the active pharmaceutical ingredient (API) within 30 minutes under simulated gastric conditions .
Data Tables
The following tables summarize key findings from clinical studies on this compound:
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Case Study on Chronic Pain : A patient with fibromyalgia treated with this compound reported significant improvements in both pain and sleep quality after eight weeks, leading to better overall functioning.
- Case Study on Depression : An elderly patient with major depressive disorder showed marked improvement in mood and cognitive function after six months of treatment with this compound, reinforcing its potential as a dual-action therapeutic agent.
Properties
CAS No. |
87936-82-1 |
---|---|
Molecular Formula |
C20H27NO4 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[(2E)-2-benzylidenecyclohexyl]azetidine;butanedioic acid |
InChI |
InChI=1S/C16H21N.C4H6O4/c1-2-7-14(8-3-1)13-15-9-4-5-10-16(15)17-11-6-12-17;5-3(6)1-2-4(7)8/h1-3,7-8,13,16H,4-6,9-12H2;1-2H2,(H,5,6)(H,7,8)/b15-13+; |
InChI Key |
IEXXCIWKNWOEKZ-GVYCEHEKSA-N |
SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CC/C(=C\C2=CC=CC=C2)/C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)C(C1)N3CCC3.C(CC(=O)O)C(=O)O |
Synonyms |
1-(2-benzylidenecyclohexyl)azetidine succinate tazadolene succinate |
Origin of Product |
United States |
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